![molecular formula C15H17N3O2S B12463341 Azepan-1-yl[4-(2-hydroxyphenyl)-1,2,5-thiadiazol-3-yl]methanone](/img/structure/B12463341.png)
Azepan-1-yl[4-(2-hydroxyphenyl)-1,2,5-thiadiazol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(azepane-1-carbonyl)-1,2,5-thiadiazol-3-yl]phenol is a complex organic compound featuring a phenol group attached to a thiadiazole ring, which is further substituted with an azepane-1-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(azepane-1-carbonyl)-1,2,5-thiadiazol-3-yl]phenol typically involves multi-step organic reactionsThe phenol group is usually introduced through electrophilic aromatic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(azepane-1-carbonyl)-1,2,5-thiadiazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenol and thiadiazole moieties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Quinones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted phenol and thiadiazole derivatives.
Scientific Research Applications
2-[4-(azepane-1-carbonyl)-1,2,5-thiadiazol-3-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[4-(azepane-1-carbonyl)-1,2,5-thiadiazol-3-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the thiadiazole ring can participate in π-π interactions with aromatic amino acids. The azepane-1-carbonyl group can enhance the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
- 2-[4-(piperidine-1-carbonyl)-1,2,5-thiadiazol-3-yl]phenol
- 2-[4-(morpholine-1-carbonyl)-1,2,5-thiadiazol-3-yl]phenol
Comparison: 2-[4-(azepane-1-carbonyl)-1,2,5-thiadiazol-3-yl]phenol is unique due to the presence of the azepane ring, which provides distinct steric and electronic properties compared to piperidine and morpholine derivatives. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C15H17N3O2S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
azepan-1-yl-[4-(2-hydroxyphenyl)-1,2,5-thiadiazol-3-yl]methanone |
InChI |
InChI=1S/C15H17N3O2S/c19-12-8-4-3-7-11(12)13-14(17-21-16-13)15(20)18-9-5-1-2-6-10-18/h3-4,7-8,19H,1-2,5-6,9-10H2 |
InChI Key |
KNRHWBSHSHDDKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NSN=C2C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463260.png)
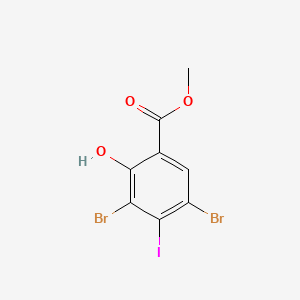
![1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463267.png)
![N-[2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B12463268.png)



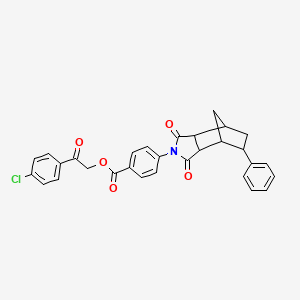
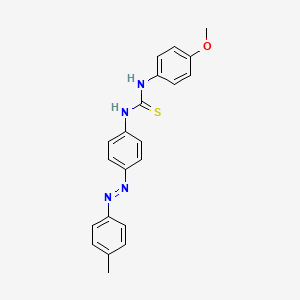
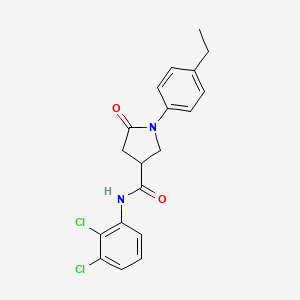
![1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane](/img/structure/B12463298.png)
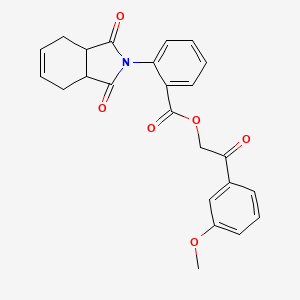
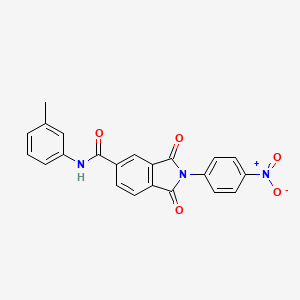
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12463332.png)
